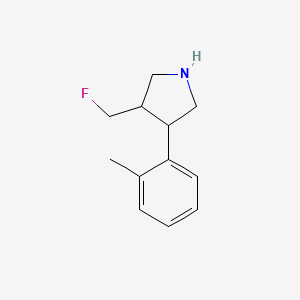

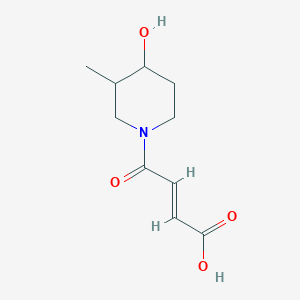

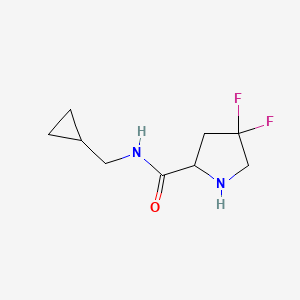

3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine

Overview

Description

“3-(o-Tolyl)pyrrolidine” is a chemical compound . It’s a type of biaryl compound, which are important in the synthesis of antiviral, antihypertensive, and antifungal drugs .

Synthesis Analysis

The synthesis of similar compounds, such as o-tolyl benzonitrile (OTBN), involves Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi, and Kumada reactions . Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as o-tolyl benzonitrile (OTBN), are typically Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi, and Kumada reactions .Scientific Research Applications

Chemosensors for Metal Ions

The compound's derivatives have been explored for their potential as chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate, synthesized through click chemistry, demonstrates selective ratiometric and colorimetric sensing capabilities for Al(3+) ions based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).

Organocatalysis

Fluorinated derivatives of pyrrolidine have been applied as organocatalysts. A study highlighted the use of a commercially available 2-(fluorodiphenylmethyl)pyrrolidine as a secondary amine organocatalyst, suggesting that the fluorine atom enhances asymmetric induction due to a preference for a gauche conformation of the iminium intermediate (Sparr et al., 2009).

Fluorescent Chemosensors for Iron Ions

Derivatives of 3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine have been used to develop fluorescent chemosensors with high selectivity for Fe3+/Fe2+ ions. These compounds have been applied for imaging Fe3+ in living HepG2 cells, demonstrating their utility in biological contexts (Maity et al., 2018).

Asymmetric Synthesis

The compound's framework has been utilized in asymmetric synthesis, particularly in the creation of chiral pyrrolidines with fluorinated stereogenic centers. This involves the use of Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition, demonstrating the compound's utility in synthesizing complex chiral molecules (Kalita et al., 2021).

Synthesis and Conformational Analysis

The synthesis and molecular properties of prolines containing modifications like fluorination and hydroxylation have been studied, affecting molecular recognition by biological systems. This research has implications for drug discovery and the development of new medicinal compounds (Testa et al., 2018).

Fluorescent pH Sensors

Derivatives have also been explored as fluorescent pH sensors, demonstrating reversible switching between emission states in response to changes in pH. This feature enables their application as chemosensors for detecting acidic and basic organic vapors, further underlining the compound's versatility in chemical sensing applications (Yang et al., 2013).

properties

IUPAC Name |

3-(fluoromethyl)-4-(2-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9-4-2-3-5-11(9)12-8-14-7-10(12)6-13/h2-5,10,12,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOBNHWAFARIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CNCC2CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)

![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)

![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)

![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)